
1-Acetyl-5-bromo-6-methylindole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-5-bromo-6-methylindole-3-carboxylic acid is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals This compound is characterized by its unique structure, which includes an acetyl group, a bromine atom, and a carboxylic acid group attached to the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-5-bromo-6-methylindole-3-carboxylic acid typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core. Subsequent bromination and acetylation steps introduce the bromine and acetyl groups, respectively .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-5-bromo-6-methylindole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
1-Acetyl-5-bromo-6-methylindole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active indoles.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug discovery for conditions like cancer and infectious diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 1-Acetyl-5-bromo-6-methylindole-3-carboxylic acid involves its interaction with specific molecular targets. The acetyl and bromine groups can enhance binding affinity to enzymes or receptors, influencing biological pathways. For example, it may inhibit certain enzymes by mimicking natural substrates or binding to active sites, thereby blocking their activity .
Comparison with Similar Compounds
- 1-Acetylindole-3-carboxylic acid
- 5-Bromoindole-3-carboxylic acid
- 6-Methylindole-3-carboxylic acid
Comparison: 1-Acetyl-5-bromo-6-methylindole-3-carboxylic acid is unique due to the combination of acetyl, bromine, and methyl groups on the indole ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical modifications, compared to its analogs .
Properties
Molecular Formula |
C12H10BrNO3 |
|---|---|
Molecular Weight |
296.12 g/mol |
IUPAC Name |
1-acetyl-5-bromo-6-methylindole-3-carboxylic acid |
InChI |
InChI=1S/C12H10BrNO3/c1-6-3-11-8(4-10(6)13)9(12(16)17)5-14(11)7(2)15/h3-5H,1-2H3,(H,16,17) |
InChI Key |
LKCKCENQVCXZMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Br)C(=CN2C(=O)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


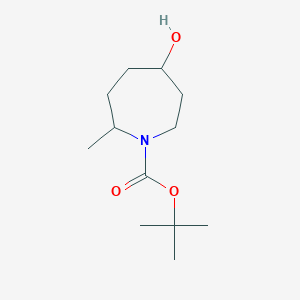
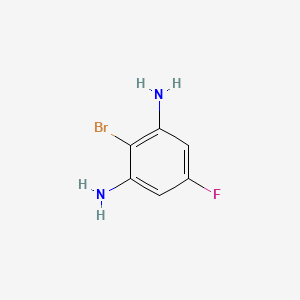

![2-Amino-5-[[amino(hydrazinyl)methylidene]amino]pentanoic acid;8-hydroxy-5,7-dinitronaphthalene-2-sulfonic acid](/img/structure/B13888144.png)
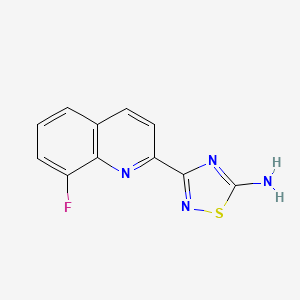
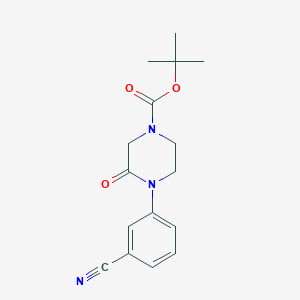
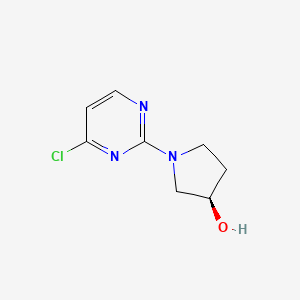
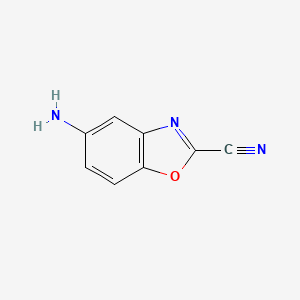
![4-Oxaspiro[2.5]octan-6-ol](/img/structure/B13888165.png)
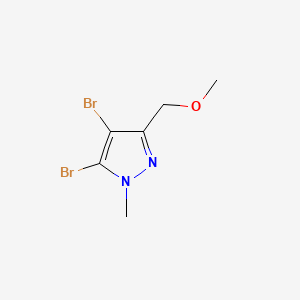
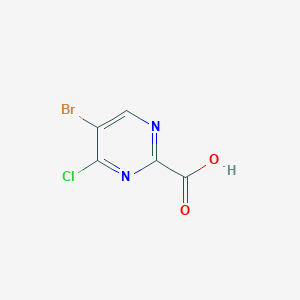
![Tert-butyl 3-formyl-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13888172.png)
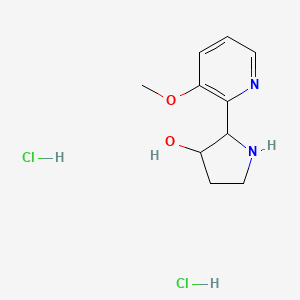
![[1-(3-Methylbut-2-enyl)piperidin-4-yl]methanol](/img/structure/B13888218.png)
